6-(2-Cyanopropan-2-yl)picolinic acid

CCR5 antagonist HIV infection inflammatory disease

Researchers targeting the MAPK signaling axis often face supply bottlenecks for key DFG-out binder intermediates. 6-(2-Cyanopropan-2-yl)picolinic acid (CAS 878744-16-2) resolves this with its validated scaffold for Type II Raf kinase inhibitors. - Enables B-Raf V600E & KRas mutant inhibitor programs with demonstrated cellular activity. - Position-specific 6-(2-cyanopropan-2-yl) substitution confers distinct binding vs. 4-substituted regioisomers. - Reliable supply with rigorous quality control ensures seamless lead optimization and SAR exploration.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B13928975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Cyanopropan-2-yl)picolinic acid
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=CC(=N1)C(=O)O
InChIInChI=1S/C10H10N2O2/c1-10(2,6-11)8-5-3-4-7(12-8)9(13)14/h3-5H,1-2H3,(H,13,14)
InChIKeyISNZZCSRFSNNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Cyanopropan-2-yl)picolinic acid: Chemical Identity, Procurement-Relevant Specifications, and Baseline Characterization


6-(2-Cyanopropan-2-yl)picolinic acid (CAS: 878744-16-2) is a substituted picolinic acid derivative with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol [1]. The compound features a pyridine-2-carboxylic acid core with a 2-cyanopropan-2-yl substituent positioned at the 6-position of the pyridine ring, with the SMILES notation CC(C)(C#N)c1cccc(C(=O)O)n1 [1]. This structural configuration distinguishes it from regioisomeric analogs such as 4-(2-cyanopropan-2-yl)picolinic acid (CAS: 1800399-12-5), which bears the identical substituent at the 4-position . The compound is commercially available from multiple suppliers in research-grade purity, typically 95-98%, and is offered in quantities ranging from milligram to kilogram scale [1].

Why 6-(2-Cyanopropan-2-yl)picolinic Acid Cannot Be Interchanged with Generic Picolinic Acid Derivatives or Regioisomers


Substitution of 6-(2-cyanopropan-2-yl)picolinic acid with generic picolinic acid derivatives or its regioisomers is not scientifically valid due to position-dependent pharmacological and physicochemical differentiation. The 2-cyanopropan-2-yl substituent at the 6-position confers distinct binding interactions compared to the 4-substituted analog, as evidenced by differential activity in CCR5 antagonism and Raf kinase inhibition programs [1]. The electron-withdrawing cyano group, coupled with the steric bulk of the gem-dimethyl moiety at the 6-position, alters both the pKa of the carboxylic acid and the conformational preferences of the molecule relative to other positional isomers. These differences directly impact target engagement, as demonstrated by the compound's distinct activity profile in undifferentiated cell proliferation arrest assays, a property not recapitulated by the parent picolinic acid or its 4-substituted counterpart [2].

Quantitative Differentiation Evidence: 6-(2-Cyanopropan-2-yl)picolinic acid Versus Structural Analogs and In-Class Candidates


Positional Isomerism Dictates Target Engagement: 6-Position Substitution Confers Unique CCR5 Antagonism Profile Not Observed with 4-Position Analog

Preliminary pharmacological screening demonstrates that 6-(2-cyanopropan-2-yl)picolinic acid derivatives function as CCR5 antagonists, a property enabling development of therapeutics for CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. This activity profile is specifically associated with the 6-substituted scaffold; the 4-(2-cyanopropan-2-yl)picolinic acid regioisomer (CAS 1800399-12-5) has not been reported to exhibit CCR5 antagonism in published screening data, indicating that the position of the 2-cyanopropan-2-yl group on the pyridine ring is a critical determinant of target selectivity [1].

CCR5 antagonist HIV infection inflammatory disease

Differential Activity in Cell Differentiation: 6-Substituted Picolinic Acid Arrests Undifferentiated Cell Proliferation

6-(2-Cyanopropan-2-yl)picolinic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, substantiating its investigation as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing activity is not a universal property of picolinic acid derivatives; the parent compound picolinic acid does not demonstrate comparable efficacy in arresting undifferentiated cell proliferation at equivalent concentrations [1].

cancer research cell differentiation psoriasis

Raf Kinase Inhibitor Scaffold: 6-Substituted Picolinic Acid as Privileged Intermediate for Type II Kinase Inhibitors

6-(2-Cyanopropan-2-yl)picolinic acid serves as a key building block in the development of Type II Raf kinase inhibitors that bind in the DFG-out conformation, a binding mode that reduces the likelihood of paradoxical pathway activation . This scaffold enables inhibition of A-Raf, B-Raf, and C-Raf kinases, with demonstrated applicability against both B-Raf wild-type and KRas mutant tumors, as well as B-Raf V600E mutant tumors . In contrast, the 4-substituted regioisomer 4-(2-cyanopropan-2-yl)picolinic acid has not been documented in peer-reviewed literature or patent filings as a Raf kinase inhibitor intermediate, underscoring the positional specificity required for this pharmacological application .

Raf kinase inhibitor BRAF V600E melanoma

Herbicidal Activity Profile: Synthetic Auxin Functionality with Position-Specific Efficacy

6-(2-Cyanopropan-2-yl)picolinic acid functions as a synthetic auxin herbicide, mimicking natural plant hormones such as indole-3-acetic acid (IAA) and 2,4-D to disrupt plant growth regulation . The compound has been observed to inhibit root growth in certain plant species, a hallmark of auxinic herbicide activity . This herbicidal application is supported by patent literature (US20130065757A1) describing substituted picolinic acid derivatives with 6-position modifications for controlling undesirable plant growth in crops of useful plants [1]. The regioisomeric 4-(2-cyanopropan-2-yl)picolinic acid is not disclosed as a herbicidal agent within the same patent family, suggesting that the 6-position substitution pattern is preferentially associated with the desired auxinic activity profile [1].

herbicide synthetic auxin weed control

High-Value Research and Industrial Application Scenarios for 6-(2-Cyanopropan-2-yl)picolinic acid Based on Evidence-Based Differentiation


Oncology Drug Discovery: Raf Kinase Inhibitor Lead Optimization Programs Targeting MAPK Pathway-Driven Malignancies

Medicinal chemistry teams developing Type II Raf kinase inhibitors should prioritize 6-(2-cyanopropan-2-yl)picolinic acid as a key synthetic intermediate. The scaffold enables DFG-out binding mode inhibitors with demonstrated activity against B-Raf V600E mutant tumors, KRas mutant tumors, and B-Raf wild-type malignancies including melanoma, breast cancer, gastrointestinal stromal tumors, and ovarian cancer . The compound's validated role in kinase inhibitor development provides a defined starting point for structure-activity relationship exploration and lead optimization campaigns targeting the MAPK signaling axis.

Immunology and Virology Research: CCR5 Antagonist Development for HIV and Inflammatory Disease Indications

Research groups investigating CCR5-mediated pathologies should procure 6-(2-cyanopropan-2-yl)picolinic acid for antagonist development programs. Preliminary pharmacological screening confirms CCR5 antagonism as a distinct property of this scaffold . The target profile encompasses HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD), positioning the compound as a versatile starting point for immunomodulatory and antiviral therapeutic discovery.

Agrochemical Research: Novel Synthetic Auxin Herbicide Development for Crop Protection

Agrochemical discovery teams pursuing next-generation synthetic auxin herbicides should utilize 6-(2-cyanopropan-2-yl)picolinic acid as a privileged scaffold. The compound demonstrates herbicidal activity via auxin mimicry, inhibiting root growth in target plant species . Patent precedent (US20130065757A1) establishes the 6-substituted picolinic acid framework as a validated chemical space for selective weed control in crops of useful plants [1]. This evidence base supports procurement for lead generation and structure-activity optimization in herbicide discovery programs.

Cancer Cell Biology: Differentiation-Inducing Agent Studies in Undifferentiated Malignancies

Cancer biology laboratories investigating differentiation therapy approaches should evaluate 6-(2-cyanopropan-2-yl)picolinic acid based on its demonstrated activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation . This phenotype distinguishes the compound from unsubstituted picolinic acid and supports its application in mechanistic studies of cellular differentiation, as well as in vitro screening for agents capable of reversing the undifferentiated state in hematologic and solid malignancies.

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